molecular formula C19H16FNO4 B2880859 Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923147-18-6

Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2880859
CAS No.: 923147-18-6
M. Wt: 341.338
InChI Key: SYJSJKHRHNQXHP-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, with additional functional groups that contribute to its reactivity and biological activity.

Preparation Methods

The synthesis of Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzamido Group: The 4-fluorobenzamido group is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize reaction rates and selectivity.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research has focused on its potential as a drug candidate for treating various diseases, leveraging its unique chemical structure to interact with specific biological targets.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. Additionally, the benzofuran core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound features a benzothiophene core instead of a benzofuran core, which may result in different reactivity and biological activity.

    Tert-butyl (substituted benzamido)phenylcarbamate derivatives:

The uniqueness of this compound lies in its specific combination of functional groups and the benzofuran core, which confer distinct chemical and biological properties.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a benzofuran core, which is a fused ring system combining a benzene and a furan ring, along with various functional groups that enhance its reactivity and biological properties. The compound's unique structure positions it as a subject of interest in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure

The chemical formula for this compound is C17_{17}H16_{16}F1_{1}N1_{1}O3_{3}, with a molecular weight of approximately 303.31 g/mol. The compound can be represented as follows:

Ethyl 6 4 fluorobenzamido 3 methylbenzofuran 2 carboxylate\text{Ethyl 6 4 fluorobenzamido 3 methylbenzofuran 2 carboxylate}

Synthesis

The synthesis typically involves several steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorobenzamido Group : This is done via amide coupling reactions, commonly using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Esterification : The carboxylic acid group is esterified using ethanol and an acid catalyst to yield the ethyl ester.

Table 1: Synthesis Steps

StepReaction TypeKey Reagents
1CyclizationPrecursor compounds
2Amide CouplingDCC, DMAP
3EsterificationEthanol, Acid catalyst

This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds with active sites on proteins, while the benzofuran core may engage in π-π stacking interactions, enhancing binding affinity and specificity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

  • Anticancer Properties : Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the benzofuran structure can enhance anticancer activity by targeting specific signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although further studies are needed to elucidate the mechanism behind this activity .
  • SIRT1 Activation : A patent describes the compound as a potential activator of SIRT1, an enzyme involved in cellular regulation and metabolism. The activation of SIRT1 has implications for aging and metabolic diseases, suggesting that this compound could play a role in therapeutic strategies targeting these conditions .

Table 2: Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity in cancer cells
AntimicrobialInhibition of bacterial growth
SIRT1 ActivationPotential metabolic benefits

Properties

IUPAC Name

ethyl 6-[(4-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)15-9-8-14(10-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJSJKHRHNQXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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